

The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile

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Compound of Interest		
Compound Name:	3-Aminopyridazine-4-carbonitrile	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired functions. Among these, **3-aminopyridazine-4-carbonitrile** has emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves into the synthesis, properties, and applications of **3-aminopyridazine-4-carbonitrile**, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.

Physicochemical Properties and Spectroscopic Data

3-Aminopyridazine-4-carbonitrile is a stable, typically solid compound at room temperature. [1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a favorable fragment for drug design.



Table 1: Physicochemical and Spectroscopic Data for **3-Aminopyridazine-4-carbonitrile** and a Phenyl Derivative

Property	3-Aminopyridazine-4- carbonitrile	3-Amino-5- phenylpyridazine-4- carbonitrile
Molecular Formula	C5H4N4	C11H8N4
Molecular Weight	120.11 g/mol [1]	196.21 g/mol
Appearance	Light yellow to brown solid[1]	White solid
Melting Point	Not widely reported	247 °C (dec.)
1 H-NMR (300 MHz, DMSO-d ₆) δ (ppm)	Data not available in searched sources	8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH ₂)
$^{13}\text{C-NMR}$ (75.5 MHz, DMSO-d ₆) δ (ppm)	Data not available in searched sources	159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62
FT-IR V _{max} (cm ⁻¹)	N-H stretches (~3400), C≡N stretch (~2240), C-N vibrations (~1600)[2]	3437, 3300, 3105 (N-H, C-H), 2219 (C≡N), 1641, 1562 (C=N, C=C)
Mass Spectrum m/z (%)	Data not available in searched sources	196 ([M+], 70), 168 (24), 140 (68), 102 (100), 76 (88), 51 (96)

Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives

A highly efficient and atom-economical method for the synthesis of **3-aminopyridazine-4-carbonitrile** derivatives is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically conducted at room temperature, offers high yields and tolerates a variety of functional groups on the aryl substituent.



Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[5]

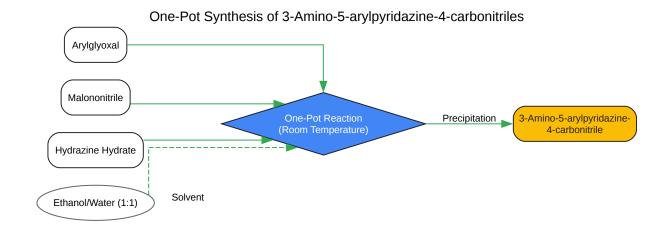
Materials:

- Arylglyoxal (1 mmol)
- Malononitrile (1 mmol)
- Hydrazine hydrate (80%, 4 mmol)
- Ethanol
- Water

Procedure:

- In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
- To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.
- Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product typically precipitates out of the solution.
- · Collect the precipitate by filtration.
- Wash the collected solid with hot water (2 x 5 mL).
- The crude product can be further purified by recrystallization from ethanol to yield the pure 3amino-5-arylpyridazine-4-carbonitrile.





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A one-pot, three-component synthesis workflow.

Application as a Building Block for Kinase Inhibitors

The true synthetic power of **3-aminopyridazine-4-carbonitrile** lies in its ability to serve as a precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of various kinases.[6][7]

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones[8]

This protocol describes a general two-step process where the aminopyridazine-carbonitrile is first converted to a pyrazole-o-aminonitrile, which is then cyclized.

Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)

The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage
the amino and nitrile functionalities. For instance, reaction with reagents like
ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.[8]



Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

- A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
- After cooling, the reaction mixture is poured into ice water.
- The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.[9]

This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[6][10][11]

Targetin_g Cancer-Related Kinases

Derivatives of **3-aminopyridazine-4-carbonitrile** have demonstrated significant inhibitory activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

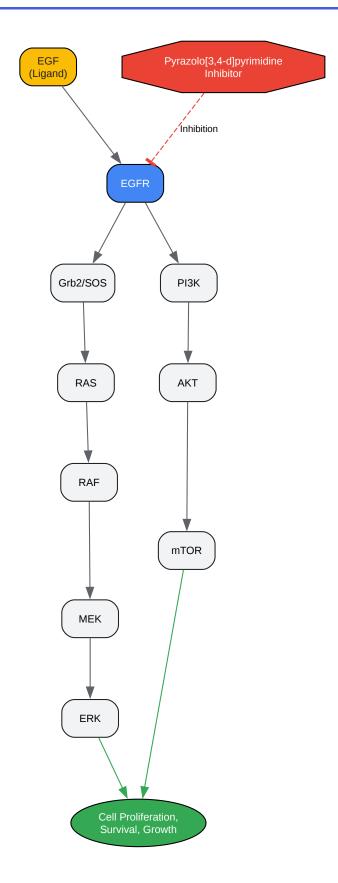


Compound ID	Target Kinase	IC50 (μM)	Cell Line (for cellular assays)	Reference
Compound 12b	VEGFR-2	0.063	-	[12]
Compound 15	EGFR	0.135	-	[13]
Compound 16	EGFR	0.034	-	[13]
Compound II-1	VEGFR-2	5.90 (cellular activity)	HepG2	[14]
SI221	Src Family Kinases	Not specified, but potent	Glioblastoma cell lines	[11]
SI388	Src	Potent, Ki not specified	Glioblastoma cell lines	[15]
Compound 12b	EGFR (wild type)	Not specified, but potent	A549, HCT-116	[16]

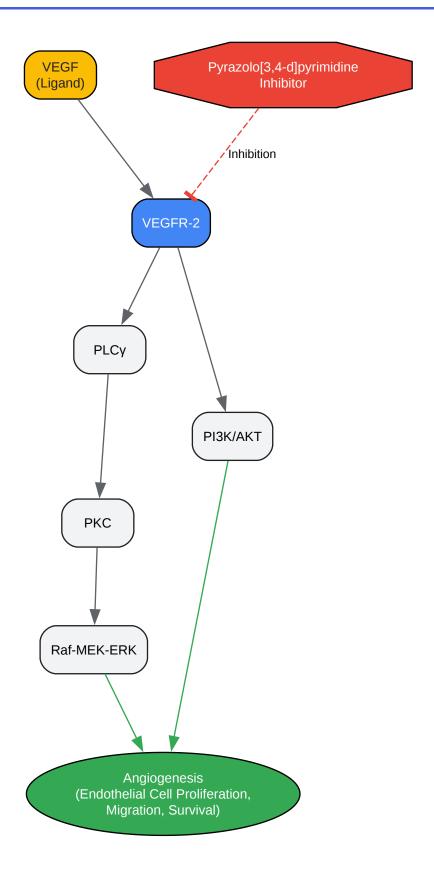
EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[4][17][18] Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent pathway activation.[16]

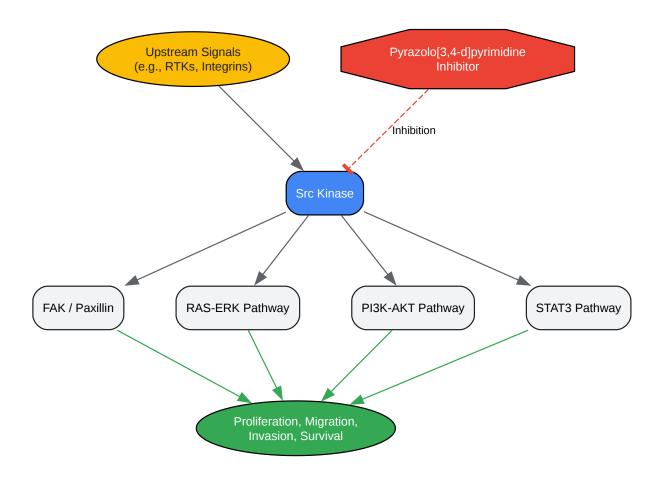












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